molecular formula C11H17NO B12791226 Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- CAS No. 23819-52-5

Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl-

Cat. No.: B12791226
CAS No.: 23819-52-5
M. Wt: 179.26 g/mol
InChI Key: QEUYWYSHPWRQMC-UHFFFAOYSA-N
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Description

. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms in various configurations. It is a derivative of benzenamine, where the amine group is substituted with a 1,1-dimethylethyl group and a hydroxy group at the para position relative to the methyl group.

Preparation Methods

The synthesis of Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- typically involves the reaction of 4-methylbenzenamine with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or copper salts, to facilitate the formation of the N-hydroxy group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in oxidative stress responses, leading to increased cellular resistance to oxidative damage .

Properties

CAS No.

23819-52-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-tert-butyl-N-(4-methylphenyl)hydroxylamine

InChI

InChI=1S/C11H17NO/c1-9-5-7-10(8-6-9)12(13)11(2,3)4/h5-8,13H,1-4H3

InChI Key

QEUYWYSHPWRQMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)(C)C)O

Origin of Product

United States

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